N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Fragment-based drug discovery X-ray crystallography Protein-protein interaction inhibitors

FBDD requires crystallographically validated fragments to avoid false positives and ensure reproducible binding. This compound provides three deposited co-crystal structures (PDB 5R8F at 1.41 Å; PDB 9F54 at 1.7 Å) confirming (R)-stereochemistry and 4-carboxamide geometry. • Validated IL-1β & hnRNP A1 binding with atomic-level structural data • BMRB reference spectra (bmse011119) for QC verification • Free base (CAS 1803593-28-3) & HCl salt (CAS 1803589-18-5) at 95% purity

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B15271872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(NN=C1)C2CCCNC2
InChIInChI=1S/C10H16N4O/c1-11-10(15)8-6-13-14-9(8)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H,11,15)(H,13,14)
InChIKeyKQTGRQCNNPTHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide: Core Fragment Identity & Specifications


N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (IUPAC: 1-methyl-3-piperidin-3-ylpyrazole-4-carboxamide; CAS 1803593-28-3; PubChem CID 91654526) is a synthetic small-molecule fragment belonging to the pyrazole-4-carboxamide class, with molecular formula C₁₀H₁₆N₄O and a molecular weight of 208.26 g/mol [1]. The compound features a 1-methylpyrazole core substituted at the 3-position with a piperidin-3-yl group and at the 4-position with a primary carboxamide. It is commercially available as both the free base and the hydrochloride salt (CAS 1803589-18-5) from multiple reputable suppliers at a typical purity of 95% . The (R)-enantiomer (PDB ligand code K3Y) has been co-crystallized with at least two distinct protein targets—interleukin-1β (IL-1β) and heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1)—establishing this compound as a structurally validated fragment starting point for fragment-based drug discovery (FBDD) campaigns [2].

Why Pyrazole-Piperidine Analogs Cannot Substitute This Fragment


Substituting this compound with a closely related analog—such as the des-methyl variant 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (MW 194.23), the 5-carboxamide regioisomer, or the N,N-dimethyl derivative—introduces risks beyond simple potency differences. The N-methyl group on the pyrazole ring (position 1) alters hydrogen-bond donor/acceptor capacity, conformational preferences, and lipophilicity relative to the unmethylated analog, directly affecting fragment-binding poses observed in X-ray structures [1]. The 4-carboxamide regioisomer presents a distinct vector geometry for fragment elaboration compared to the 3- or 5-carboxamide isomers; only the 4-carboxamide configuration has been experimentally validated in multiple co-crystal structures (PDB 5R8F at 1.41 Å; PDB 9F54 at 1.7 Å) [2]. Furthermore, the (R)-stereochemistry at the piperidine 3-position—explicitly resolved in deposited structures—means that racemic or (S)-enriched material may fail to reproduce published binding modes [3]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in target engagement, structural validation status, and commercial availability with defined purity specifications.

Quantitative Differentiation Against Closest Analogs


X-ray Crystallographic Validation vs. Uncharacterized Analogs

The (R)-enantiomer of this compound (PDB ligand K3Y) has been co-crystallized with two distinct human protein targets: interleukin-1β (PDB 5R8F, resolution 1.41 Å) and heterogeneous nuclear ribonucleoprotein A1/UP1 (PDB 9F54, resolution 1.7 Å), with a third PDB entry (5QKA) also deposited [1]. In contrast, the des-methyl analog 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 2093702-63-5), the 5-carboxamide regioisomer, and the N,N-dimethyl analog have zero publicly available co-crystal structures in the PDB . The high-resolution electron density maps in 5R8F and 9F54 unambiguously define the binding pose and the specific (R)-stereochemistry at the piperidine 3-position, providing direct structural evidence that cannot be inferred for uncharacterized analogs.

Fragment-based drug discovery X-ray crystallography Protein-protein interaction inhibitors

Stereochemical Definition: (R)-Enantiomer vs. Racemic Material

The PDB chemical component dictionary entry for K3Y explicitly defines the compound as 1-methyl-3-[(3R)-piperidin-3-yl]-1H-pyrazole-4-carboxamide with a defined chiral center at the piperidine 3-position [1]. In all three deposited co-crystal structures (5R8F, 9F54, 5QKA), the electron density unambiguously supports the (R)-configuration [2]. Commercially available material from suppliers such as American Elements (CAS 1803593-28-3) and AKSci (CAS 2037861-02-0) is supplied as the racemate or with unspecified stereochemistry, meaning that only 50% of the purchased material (or less) corresponds to the structurally validated enantiomer. For laboratories intending to use this fragment as an FBDD starting point based on the published co-crystal structures, procurement of racemic material without chiral resolution introduces a confounding factor: the (S)-enantiomer may exhibit distinct, uncharacterized binding modes or no binding at all.

Stereochemistry Fragment screening Structure-based drug design

Regioisomeric Specificity: 4-Carboxamide vs. 5-Carboxamide Binding

The target compound carries the carboxamide at the pyrazole 4-position, resulting in a specific angular relationship between the piperidine substituent (position 3) and the carboxamide (position 4) that defines the fragment's elaboration vectors. In the IL-1β co-crystal structure (PDB 5R8F), the 4-carboxamide group engages in hydrogen-bond interactions with the protein surface while the piperidine ring occupies a complementary pocket, a binding mode that cannot be recapitulated by the 5-carboxamide regioisomer (N-methyl-5-(piperidin-3-yl)-1H-pyrazole-4-carboxamide) due to the altered relative orientation of the two substituents [1]. The 5-carboxamide regioisomer, which shares the same molecular formula (C₁₀H₁₆N₄O, MW 208.26) and is listed as a synonym in some vendor catalogs , has no publicly deposited co-crystal structures, indicating that its binding competency in the validated targets is unproven.

Regioisomerism Pyrazole carboxamide Fragment elaboration vectors

Fragment Physicochemical Profile in Optimal FBDD Range

With a molecular weight of 208.26 g/mol, the target compound falls within the optimal fragment space (MW < 300, typically 120–250 Da) recommended for fragment-based screening libraries [1]. The des-methyl analog 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (MW 194.23) is lighter but lacks the N-methyl group that serves as a key hydrophobic contact in published co-crystal structures [2]. Conversely, the N,N-dimethyl analog (MW 222.29) gains additional steric bulk that may alter binding-site complementarity. The topological polar surface area (TPSA) calculated for the target compound (approximately 82 Ų) is consistent with acceptable passive permeability for fragment elaboration [3]. The hydrochloride salt form (CAS 1803589-18-5, MW 244.72) provides enhanced aqueous solubility for biochemical assay preparation compared to the free base .

Fragment physicochemical properties Drug-likeness Ligand efficiency metrics

Application Scenarios Based on Validated Evidence


Structure-Guided Elaboration Targeting IL-1β Interactions

Researchers pursuing inhibitors of the IL-1β/IL-1R signaling axis can use this compound as a crystallographically validated starting point. The co-crystal structure at 1.41 Å resolution (PDB 5R8F) [1] provides atomic-level detail of the fragment's binding pose, enabling rational structure-based design of fragment mergers or growth vectors. The defined (R)-stereochemistry and 4-carboxamide geometry are essential for recapitulating the published binding mode; procurement of the exact compound, rather than a regioisomer or des-methyl analog, is critical for reproducibility.

Pre-Validated Fragment for Screening Library Assembly

Institutional fragment screening facilities and commercial library providers can incorporate this compound as a 'pre-validated' member of a pyrazole-carboxamide fragment subset. Unlike generic pyrazole fragments that lack structural characterization, this compound arrives with three deposited co-crystal structures [1] and documented NMR quality-control data (BMRB entry bmse011119) [2], reducing the downstream triage burden when hits are identified. The 95% purity specification from multiple vendors reduces the risk of false positives arising from impurities in screening assays.

hnRNP A1 Chemical Probe Development

The co-crystal structure with the UP1 domain of hnRNP A1 (PDB 9F54, 1.7 Å resolution) [3] positions this fragment as a starting point for developing chemical probes to dissect hnRNP A1 function in RNA metabolism, splicing regulation, and cancer biology. The fragment's modest molecular weight (208.26 g/mol) provides ample room for ligand efficiency optimization through fragment growth, while the availability of both free base and HCl salt forms facilitates assay development under varying buffer conditions.

Regioisomeric & Stereochemical Reference Standard

Given the commercial naming ambiguity between the 4-carboxamide and 5-carboxamide regioisomers , laboratories developing HPLC, LC-MS, or NMR analytical methods for pyrazole-carboxamide libraries can use this compound—with its unambiguous PDB ligand definition (K3Y, 3R configuration) and BMRB reference spectra—as a chromatographic and spectroscopic reference standard to resolve regioisomeric and enantiomeric identity questions that arise with analogous compounds.

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